2-Naphthyl 3-pyrrolidinyl ether

Description

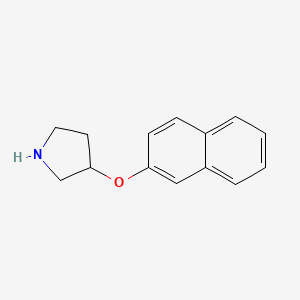

2-Naphthyl 3-pyrrolidinyl ether (C₁₄H₁₅NO) is a heterocyclic compound featuring a naphthalene moiety linked via an ether bond to the 3-position of a pyrrolidine ring. This structural arrangement confers unique physicochemical and biological properties, including enhanced lipophilicity compared to simpler aromatic ethers.

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-naphthalen-2-yloxypyrrolidine |

InChI |

InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2 |

InChI Key |

NHCDFQLVPQHUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 3-pyrrolidinyl ether typically involves the reaction of 2-naphthol with pyrrolidine under basic conditions. A common method includes dissolving 2-naphthol and pyrrolidine in ethanol, followed by the addition of a base such as sodium hydroxide. The mixture is then refluxed until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 3-pyrrolidinyl ether undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthoquinones.

Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

Substitution: The ether linkage allows for nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalene derivatives

Substitution: Various substituted naphthyl derivatives

Scientific Research Applications

2-Naphthyl 3-pyrrolidinyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether involves its role as a nucleophile. It engages with electrophiles, such as carbonyl compounds, to form new chemical bonds. This interaction is facilitated by the electron-rich nature of the naphthalene ring and the basicity of the pyrrolidine ring . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Moieties

2-Naphthyl Methyl Ether (Naproxen EP Impurity M)

- Structure : Methyl group instead of pyrrolidine at the 2-naphthyl ether position.

- Key Differences: Molecular Weight: 158.20 g/mol (vs. 213.28 g/mol for 2-naphthyl 3-pyrrolidinyl ether).

1-Naphthyl 3-Piperidinyl Ether

- Structure : 1-Naphthyl group and piperidine (6-membered ring) instead of pyrrolidine (5-membered ring).

- Applications: Used in psychotropic research, whereas this compound’s smaller ring may favor interactions with compact binding pockets .

Analogues with Modified Heterocyclic Substituents

3-(Naphthalen-2-yl)pyrrolidine

- Structure : Direct attachment of naphthalene to pyrrolidine without an ether linker.

- Key Differences :

- Reactivity : The absence of an ether bond simplifies synthesis but reduces oxidative stability.

- Solubility : Lower polarity compared to this compound, limiting aqueous solubility .

2-Chloro-4-fluorophenyl 3-Pyrrolidinylmethyl Ether Hydrochloride

- Structure : Chloro- and fluoro-substituted phenyl group with a pyrrolidinylmethyl spacer.

- Key Differences: Electron-Withdrawing Groups: Enhance electrophilicity, increasing reactivity in nucleophilic environments.

Compounds with Alternative Linkages or Core Structures

Ethyl 2-[(3S)-3-Pyrrolidinyloxy]acetate HCl

- Structure : Ethyl acetate group linked to pyrrolidinyloxy.

- Key Differences :

- Functionality : The ester group introduces hydrolytic instability but enhances metabolic clearance rates.

- Similarity Index : Structural similarity score of 0.76–0.95 compared to pyrrolidinyl ethers, indicating shared pharmacophoric features .

3-(1-Ethylpyrrolidin-2-yl)-2-Phenoxypyridine

- Structure: Pyridine core with ethyl-pyrrolidine and phenoxy substituents.

- Key Differences :

- Aromatic Core : Pyridine’s nitrogen atom facilitates hydrogen bonding, unlike naphthalene.

- Applications : Explored for CNS activity, whereas this compound’s applications remain underexplored .

Data Table: Comparative Analysis of Key Compounds

Critical Discussion of Structural and Functional Differences

- Substituent Effects : Electron-donating groups (e.g., ethoxyethyl in 3-(2-ethoxyethyl)pyrrolidine) increase solubility, whereas 2-naphthyl’s bulkiness prioritizes lipophilicity .

- Linkage Type : Ether bonds improve metabolic stability compared to esters or amines but may reduce synthetic accessibility .

Biological Activity

2-Naphthyl 3-pyrrolidinyl ether, also known by its chemical structure and properties, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₃H₁₅NO

- Molecular Weight : 201.27 g/mol

- CAS Number : 127342-10-3

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is known to influence several pathways:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This interaction may contribute to its potential effects on mood and behavior.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like effects, suggesting its potential use in treating depressive disorders.

- Analgesic Properties : The compound has also been evaluated for its analgesic properties, showing promise in reducing pain responses in experimental models.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies indicate a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the compound's safety over extended periods.

Study 1: Antidepressant Effects

A study published in the Journal of Pharmacology assessed the antidepressant effects of this compound in a rodent model. The results indicated a significant reduction in depressive-like behaviors when compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg.

| Dose (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Study 2: Analgesic Activity

Another study published in Pain Research evaluated the analgesic properties of the compound using the hot plate test. Results showed that at a dose of 15 mg/kg, there was a statistically significant increase in pain threshold.

| Treatment Group | Pain Threshold Increase (seconds) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 1 |

| Medium Dose (10 mg/kg) | 2 |

| High Dose (15 mg/kg) | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.